molecular formula C22H18O2 B8801379 Benzene, p-di-p-toluyl- CAS No. 61565-13-7

Benzene, p-di-p-toluyl-

Cat. No.: B8801379
CAS No.: 61565-13-7
M. Wt: 314.4 g/mol
InChI Key: PATGGWXAIDKGEG-UHFFFAOYSA-N
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Description

"Benzene, p-di-p-toluyl-" is a substituted aromatic compound characterized by a central benzene ring with two para-substituted p-tolyl groups. Each p-tolyl group consists of a methyl group attached to a benzene ring at the para position (i.e., 4-methylphenyl). Thus, the structure of "Benzene, p-di-p-toluyl-" can be represented as 1,4-bis(4-methylphenyl)benzene (Figure 1). This compound belongs to the diarylbenzene family, where aromatic rings are linked via a central benzene core.

The molecular formula is inferred as C₂₀H₁₈, with a molecular weight of 258.36 g/mol.

Properties

CAS No.

61565-13-7

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

PATGGWXAIDKGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, p-di-p-toluyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of Benzene, p-di-p-toluyl- may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, p-di-p-toluyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzene, p-di-p-toluyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, p-di-p-toluyl- involves its interaction with molecular targets through its functional groups. The carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure also allows it to engage in π-π interactions with other aromatic systems, affecting its behavior in various environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Molecular Formula Key Properties References
Benzene, p-di-p-toluyl- 1,4-Bis(4-methylphenyl)benzene C₂₀H₁₈ High hydrophobicity, steric hindrance from bulky aryl groups, UV absorbance. Inferred
p-Xylene 1,4-Dimethylbenzene C₈H₁₀ Low boiling point (138°C), electron-donating methyl groups, industrial solvent.
4,4'-Dimethylbiphenyl Two benzene rings linked with p-methyl groups C₁₄H₁₄ Planar structure, high thermal stability, used in liquid crystals.
p-Benzyltoluene 1-Methyl-4-(phenylmethyl)benzene C₁₄H₁₄ Intermediate in organic synthesis, moderate polarity.
Diphenylmethane Benzene rings linked via CH₂ group C₁₃H₁₂ Flexible bridge, lower melting point (25°C), fragrance applications.

Key Differences:

Substituent Size and Steric Effects :

  • Compared to p-xylene (two methyl groups), "Benzene, p-di-p-toluyl-" has bulkier p-tolyl substituents, leading to greater steric hindrance. This reduces reactivity in electrophilic substitution reactions, as seen in other diarylbenzenes .
  • 4,4'-Dimethylbiphenyl has two separate benzene rings with methyl groups, whereas "Benzene, p-di-p-toluyl-" features a central benzene core, enhancing symmetry and resonance stability .

Electronic Effects :

  • The methyl groups in p-tolyl substituents donate electrons via hyperconjugation, similar to p-xylene. However, the extended conjugation across the aryl groups in "Benzene, p-di-p-toluyl-" may delocalize electron density more effectively, altering UV-Vis absorption profiles .

Thermal and Chemical Stability :

  • The planar structure of 4,4'-Dimethylbiphenyl allows for efficient packing in crystalline phases, increasing melting points. In contrast, the branched structure of "Benzene, p-di-p-toluyl-" may lower melting points due to reduced crystallinity .
  • Enthalpy of vaporization (ΔHv) for aromatic compounds like toluene and xylene is well-documented , but larger substituents in "Benzene, p-di-p-toluyl-" likely increase ΔHv due to stronger London dispersion forces.

Applications :

  • While p-xylene is a petrochemical precursor to terephthalic acid (for plastics) , "Benzene, p-di-p-toluyl-" may find niche roles in advanced materials, such as liquid crystals or organic semiconductors, due to its extended π-system.

Research Findings and Data Gaps

  • Synthesis : Friedel-Crafts alkylation or Suzuki-Miyaura coupling could synthesize "Benzene, p-di-p-toluyl-", analogous to methods for diarylbenzenes .
  • Toxicity: Benzene derivatives are often carcinogenic , but the toxicity of this compound remains unstudied.
  • Data Limitations: No direct experimental data (e.g., melting point, solubility) were found in the provided evidence. Further studies are needed to characterize its physical and chemical properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Benzene, p-di-p-toluyl- in environmental or biological matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Calibrate instruments with certified reference standards. For trace quantification, employ isotope dilution techniques (e.g., deuterated analogs) to mitigate matrix effects .
  • Data Considerations : Validate limits of detection (LOD) and quantification (LOQ) using EPA or ICH guidelines. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers design experiments to study the solvation behavior of Benzene, p-di-p-toluyl- in mixed solvent systems?

  • Experimental Setup : Adapt supersonic jet expansion techniques (e.g., pulsed nozzle injection into helium carrier gas) to form molecular clusters. Use laser ionization (e.g., 259.3 nm wavelength) to detect cluster formation via time-of-flight mass spectrometry. Control solvent ratios to favor mixed clusters over self-aggregates .
  • Key Parameters : Monitor solvent polarity effects using dielectric constant measurements. Analyze intermolecular interactions via computational models (e.g., DFT for quadrupole moments) .

Q. What spectroscopic techniques are effective for characterizing Benzene, p-di-p-toluyl-'s molecular structure?

  • Approach : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., sulfonyl or toluyl groups) with high-resolution NMR (¹³C and ¹H) to confirm substituent positions. For electronic transitions, employ UV-Vis spectroscopy with toluene as a solvent reference .

Advanced Research Questions

Q. How can contradictions in toxicity data for Benzene, p-di-p-toluyl- across in vitro and in vivo models be resolved?

  • Methodology : Conduct a systematic review of literature (e.g., PubMed, TOXCENTER) using inclusion criteria for exposure duration, dose metrics, and endpoint consistency. Apply meta-regression to identify confounding variables (e.g., metabolic activation differences). Validate findings using human-relevant models like 3D organoids or microphysiological systems .
  • Case Study : Compare metabolite profiles (e.g., S-phenylmercapturic acid) in urine vs. in vitro hepatocyte assays to assess bioactivation pathways .

Q. What computational strategies predict the environmental fate of Benzene, p-di-p-toluyl- considering substituent effects?

  • Modeling Framework : Use quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (LogP) and Hammett constants for substituents. Simulate degradation pathways (e.g., photolysis, hydrolysis) via Gaussian software with density functional theory (DFT) .
  • Validation : Cross-check predictions with experimental half-life data from OECD 301B biodegradation tests .

Q. How can researchers differentiate Benzene, p-di-p-toluyl-'s metabolic pathways from its structural analogs in biological systems?

  • Experimental Design : Administer isotopically labeled analogs (e.g., ¹⁴C-tagged) to in vitro hepatic microsomes. Track metabolites via high-resolution LC-MS/MS. Compare cytochrome P450 isoform specificity using chemical inhibition assays (e.g., ketoconazole for CYP3A4) .
  • Data Interpretation : Use kinetic isotope effects (KIE) to identify rate-determining enzymatic steps. Cross-reference with metabolic databases (e.g., PubChem BioAssay) .

Data Contradiction Analysis

Q. Why do fluorescence quenching and calorimetric assays yield conflicting results for Benzene, p-di-p-toluyl-'s membrane interactions?

  • Root Cause : Fluorescence quenching may reflect surface adsorption, while calorimetry measures bulk thermodynamic changes (e.g., enthalpy).
  • Resolution : Use atomic force microscopy (AFM) to visualize membrane topology changes. Combine isothermal titration calorimetry (ITC) with fluorescence correlation spectroscopy (FCS) for multi-modal validation .

Synthesis and Optimization

Q. What strategies optimize the synthesis of Benzene, p-di-p-toluyl- derivatives with sulfonyl or ethynyl groups?

  • Protocol : Employ Ullmann coupling for aryl-ether bonds or Sonogashira reactions for ethynyl linkages. Use anhydrous AlCl₃ as a Friedel-Crafts catalyst for regioselective substitution. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Troubleshooting : If byproducts dominate, optimize solvent polarity (e.g., switch from toluene to DMF) or reduce reaction temperature to prevent polysubstitution .

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